

Molecular weight of tert-Butyl methyl terephthalate

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Compound of Interest

Compound Name: *tert-Butyl methyl terephthalate*

Cat. No.: *B3076837*

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An In-depth Technical Guide to **tert-Butyl Methyl Terephthalate**

This technical guide provides a comprehensive overview of **tert-Butyl methyl terephthalate**, with a focus on its molecular properties and analytical characterization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The key quantitative properties of **tert-Butyl methyl terephthalate** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Weight	236.26 g/mol	[1][2]
Molecular Formula	C ₁₃ H ₁₆ O ₄	[1][2]
Exact Mass	236.10485899 Da	[2]
Topological Polar Surface Area	52.6 Å ²	[2]
Purity (Typical)	Min. 95%	[1]
IUPAC Name	4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate	[2]
SMILES	CC(C) (C)OC(=O)C1=CC=C(C=C1)C(=O)OC	[2]

Chemical Structure

The chemical structure of **tert-Butyl methyl terephthalate** is depicted below. It consists of a central benzene ring substituted at the 1 and 4 positions with a methyl ester and a tert-butyl ester group, respectively.

Caption: Chemical structure of **tert-Butyl methyl terephthalate**.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **tert-Butyl methyl terephthalate** are provided below. These protocols are based on established chemical principles and analytical techniques for similar compounds.

Synthesis of tert-Butyl Methyl Terephthalate

A common method for the synthesis of monoesters of terephthalic acid involves a two-step procedure starting from terephthalic acid.[3]

Materials:

- Terephthalic acid
- Thionyl chloride (SOCl_2)
- Methanol (anhydrous)
- tert-Butanol (anhydrous)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Step 1: Synthesis of Monomethyl Terephthalate:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid (1 equivalent) in an excess of thionyl chloride.
 - Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved, indicating the formation of terephthaloyl chloride.
 - Carefully remove the excess thionyl chloride under reduced pressure.
 - To the resulting acid chloride, slowly add anhydrous methanol (1.1 equivalents) in anhydrous dichloromethane at 0°C .
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction by the slow addition of water.
 - Extract the product with dichloromethane.

- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield monomethyl terephthalate.
- Step 2: Esterification with tert-Butanol:
 - Dissolve the monomethyl terephthalate (1 equivalent) in anhydrous dichloromethane.
 - Add anhydrous tert-butanol (1.5 equivalents) and a catalytic amount of anhydrous pyridine.
 - Cool the mixture to 0°C and slowly add a solution of dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 equivalents) in anhydrous dichloromethane.
 - Allow the reaction to stir at room temperature for 24 hours.
 - Filter the reaction mixture to remove the dicyclohexylurea precipitate.
 - Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain pure **tert-Butyl methyl terephthalate**.

Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4][5]

Instrumentation:

- Bruker DPX-300 NMR spectrometer (or equivalent) operating at 300 MHz for ^1H and 75.5 MHz for ^{13}C .

Sample Preparation:

- Dissolve approximately 10-20 mg of the purified **tert-Butyl methyl terephthalate** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

^1H NMR Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.99 s
- Spectral Width: 20.5 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.09 s
- Spectral Width: 220 ppm

HPLC-MS can be used to determine the purity and confirm the molecular weight of the synthesized compound.^[6]

Instrumentation:

- Agilent 1260 Infinity II HPLC system (or equivalent) coupled to an Agilent 6120 Quadrupole LC/MS detector (or equivalent) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)

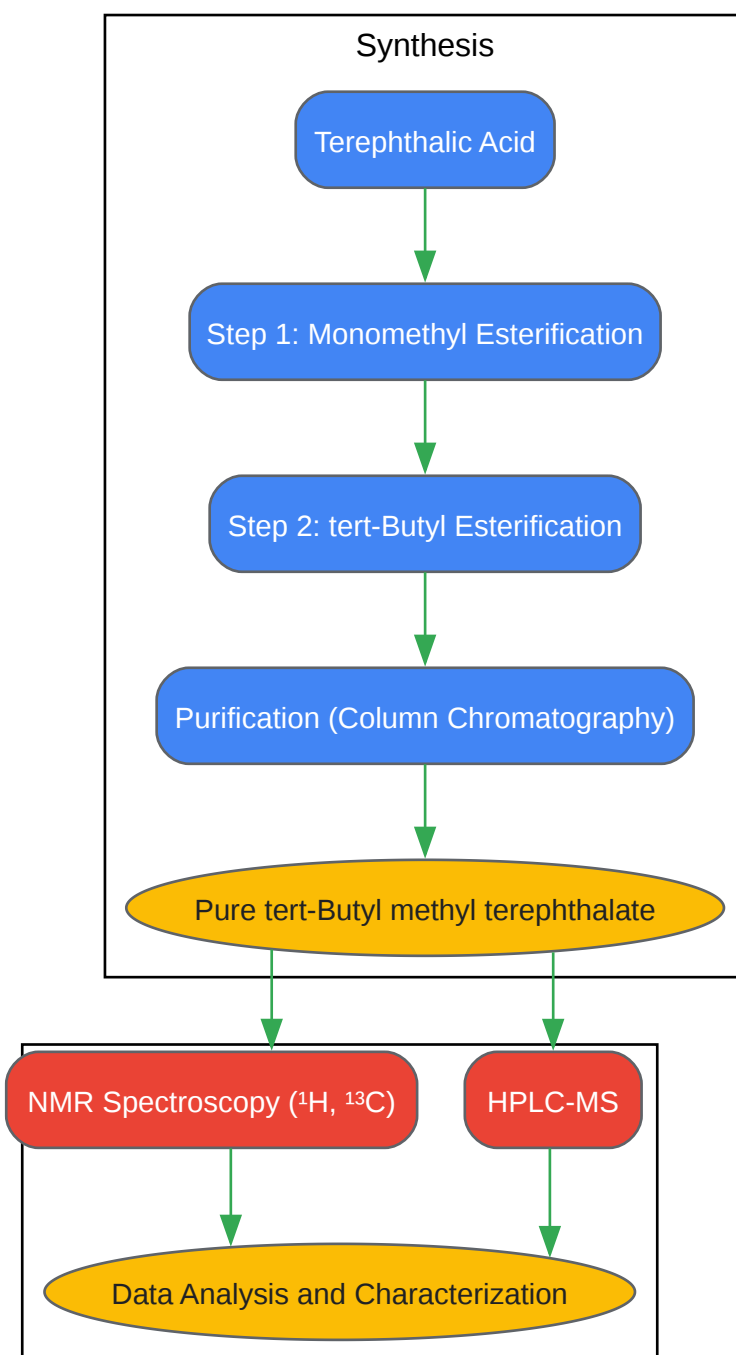
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 50% B, linear gradient to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
- Flow Rate: 0.8 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 30°C

Mass Spectrometry Conditions:

- Ionization Mode: ESI positive
- Capillary Voltage: 3500 V
- Drying Gas Temperature: 350°C
- Drying Gas Flow: 12 L/min
- Nebulizer Pressure: 40 psi
- Scan Range: m/z 100-500

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of **tert-Butyl methyl terephthalate** to its final analytical characterization.



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Caption: Workflow for the synthesis and analysis of **tert-Butyl methyl terephthalate**.

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